molecular formula C14H15F2NO3S2 B2625446 1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE CAS No. 1448129-08-5

1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE

Cat. No.: B2625446
CAS No.: 1448129-08-5
M. Wt: 347.39
InChI Key: VMDDTBIVSDAPLO-UHFFFAOYSA-N
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Description

1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE is a complex organic compound characterized by the presence of difluorophenyl, methoxy, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the difluorophenyl intermediate:

    Methoxy and thiophene group attachment: The methoxy and thiophene groups are introduced through nucleophilic substitution reactions, often using reagents like sodium methoxide and thiophene derivatives.

    Sulfonamide formation: The final step involves the formation of the sulfonamide group, typically through the reaction of the intermediate with methanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, thiophene derivatives, and methanesulfonyl chloride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.

Scientific Research Applications

1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Inhibiting or activating their function, leading to a biological response.

    Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, and differentiation.

    Interacting with nucleic acids: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-[(2RS)-2-(2,4-Dichlorophenyl)-2-[(thiophen-3-yl)methoxy]ethyl]-1H-imidazole Hydrochloride: A compound with similar structural features, used as an antifungal agent.

    3,5-Difluoroacetophenone: Another difluorophenyl compound, used as an intermediate in organic synthesis.

Uniqueness

1-(3,5-DIFLUOROPHENYL)-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]METHANESULFONAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its difluorophenyl group enhances its stability and lipophilicity, while the methoxy and thiophene groups contribute to its versatility in chemical reactions and potential therapeutic applications.

Properties

IUPAC Name

1-(3,5-difluorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO3S2/c1-20-14(11-2-3-21-8-11)7-17-22(18,19)9-10-4-12(15)6-13(16)5-10/h2-6,8,14,17H,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDDTBIVSDAPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)CC1=CC(=CC(=C1)F)F)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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